molecular formula C24H22N4O3 B12041165 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-61-1

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12041165
CAS No.: 476483-61-1
M. Wt: 414.5 g/mol
InChI Key: PTHWCHSYARYNMQ-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is notable for its unique structural features, which include a quinoline core, a nitrophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in an ethanol medium, which is environmentally friendly and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-7,7-dimethyl-4-(4-bromophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitrophenyl group and a carbonitrile group makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

476483-61-1

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-17(11-9-15)28(30)31)18(14-25)23(26)27(19)16-6-4-3-5-7-16/h3-11,21H,12-13,26H2,1-2H3

InChI Key

PTHWCHSYARYNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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